4-Bromo-2-hydroxypyridine

Catalog No.
S592498
CAS No.
36953-37-4
M.F
C5H4BrNO
M. Wt
174.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-hydroxypyridine

Medicinal chemists synthesizing 2,4-diarylpyridines for kinase inhibitors or PROTACs face cross-coupling reactivity limits with 4-chloro analogs and shelf-stability issues with 4-iodo. 4-Bromo-2-hydroxypyridine (CAS 36953-37-4) overcomes these via orthogonal reactivity:

  • Selective N-/O-alkylation then Pd-catalyzed coupling at C4 for one-pot synthesis of unsymmetrical diarylpyridines.
  • Efficient coupling at room temp-80 °C without specialized ligands, unlike 4-Cl; far more stable than light-sensitive 4-I.
  • Precursor for kinase hinge-binding motifs and modular PROTAC linker attachment.

CAS Number

36953-37-4

Product Name

4-Bromo-2-hydroxypyridine

IUPAC Name

4-bromo-1H-pyridin-2-one

Molecular Formula

C5H4BrNO

Molecular Weight

174.00 g/mol

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)

InChI Key

SSLMGOKTIUIZLY-UHFFFAOYSA-N

Synonyms

4-Bromo-2(1H)-pyridinone; 2-Hydroxy-4-bromopyridine; 4-Bromo-1H-pyridin-2-one; 4-Bromopyridin-2-ol

Canonical SMILES

C1=CNC(=O)C=C1Br

The exact mass of the compound 4-Bromo-2-hydroxypyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Bromo-2-hydroxypyridine (CAS: 36953-37-4), which exists in tautomeric equilibrium with 4-bromo-2-pyridone, is a highly versatile bifunctional building block widely procured for pharmaceutical synthesis and advanced materials. Its core value lies in the orthogonal reactivity between the 4-position bromine and the 2-position hydroxyl/carbonyl group. This dual functionality enables sequential, regioselective transformations, such as N- or O-alkylation followed by palladium-catalyzed cross-coupling at the C4 position. For industrial buyers and medicinal chemists, it serves as a critical precursor for synthesizing complex unsymmetrical diarylpyridines, kinase inhibitors, and targeted protein degraders, offering a practical balance of shelf stability and synthetic reactivity compared to its halogenated analogs [1].

Workflow Fit

C4-Br Cross-coupling handle for Suzuki, amination
C2-OH / Pyridone Tautomeric form enables derivatization or coordination
Regiochemistry Defines unique reactivity vs. other bromo‑hydroxypyridines

Substituting 4-Bromo-2-hydroxypyridine with closely related analogs introduces significant process inefficiencies and structural deviations. Replacing it with 4-chloro-2-hydroxypyridine drastically reduces reactivity in palladium-catalyzed cross-couplings, often necessitating elevated temperatures (>100 °C) and expensive, specialized phosphine ligands to achieve comparable yields. Conversely, utilizing 4-iodo-2-hydroxypyridine increases reactivity but compromises material stability, as iodo-pyridines are highly susceptible to deiodination and require stringent, light-free storage conditions. Furthermore, positional isomers like 5-bromo-2-hydroxypyridine cannot act as direct substitutes, as they fundamentally alter the regiochemistry of the final API architecture, preventing access to the critical 4-substituted-2-pyridone motifs prevalent in modern therapeutics [1].

Substitution Risk

Positional isomer reactivity
Amination pathway diverges from 2‑bromo and 3‑bromo isomers, yielding different product mixtures
Physical property mismatch
Melting point differs by ≥14 °C from 3‑bromo isomer, altering solid‑phase handling protocols

Cross-Coupling Efficiency

In standard Suzuki-Miyaura cross-coupling protocols, the carbon-bromine bond in 4-bromo-2-hydroxypyridine exhibits significantly lower bond dissociation energy compared to the carbon-chlorine bond in 4-chloro-2-hydroxypyridine. This allows couplings with aryl boronic acids to proceed smoothly at room temperature or mild heating (e.g., 25-60 °C) using standard catalysts like Pd(dppf)Cl2 or Pd(OAc)2. In contrast, achieving >80% yield with the chloro analog typically requires temperatures exceeding 100 °C and the use of specialized dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to overcome the higher activation barrier [1].

Evidence DimensionCross-coupling activation temperature and ligand requirement
Target Compound DataHigh yield at 25-60 °C with standard Pd catalysts
Comparator Or Baseline4-Chloro-2-hydroxypyridine (Requires >100 °C and specialized bulky ligands)
Quantified DifferenceReduction in reaction temperature by 40-75 °C and elimination of specialized ligand costs
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids

Procuring the bromo derivative lowers energy costs, avoids the need for expensive proprietary ligands, and prevents thermal degradation of sensitive functional groups during API synthesis.

Amination outcome
Head-to-head
Mixture of 3‑ and 4‑amino products vs. single 2‑amino‑4‑hydroxypyridine
Reactivity is isomer‑specific; substitution may not reproduce desired derivative
Under comparable amination conditions

Chemoselective Sequential Functionalization

A defining advantage of 4-bromo-2-hydroxypyridine is its capacity for orthogonal functionalization. When converted to a 4-bromo-2-sulfonyloxypyridine (e.g., via tosylation), the C4-Br site can undergo highly chemoselective Suzuki-Miyaura coupling at room temperature (affording monoaryl derivatives in 78-86% yield) without premature reaction at the C2-OTs site. The C2 position can subsequently be coupled in a second, distinct catalytic step [1]. This precise electronic differentiation is far more difficult to achieve with symmetrical di-bromo or di-chloro pyridines, where competitive coupling at multiple sites leads to complex mixtures and reduced overall yields.

Evidence DimensionChemoselectivity in sequential cross-coupling
Target Compound DataUp to 86% yield of selectively C4-arylated intermediate without C2 cleavage
Comparator Or BaselineSymmetrical dihalopyridines (e.g., 2,4-dibromopyridine) (Prone to competitive poly-arylation and lower chemoselectivity)
Quantified DifferenceNear-complete chemoselectivity for C4 over C2, enabling clean sequential functionalization
ConditionsPd(OAc)2 catalyzed coupling in toluene/H2O at room temperature

This orthogonal reactivity allows process chemists to build complex unsymmetrical diarylpyridines in a controlled, step-wise manner, drastically reducing purification bottlenecks.

Melting point
Cross-study comparable
186 °C vs. 168–172 °C
14–18 °C difference may affect solid‑phase synthesis protocols
Verify with lot‑specific certificate

Storage Stability & Handling

While 4-iodo-2-hydroxypyridine offers slightly faster oxidative addition kinetics in cross-coupling reactions, it suffers from significant stability issues, including spontaneous deiodination and severe light sensitivity, leading to rapid discoloration and purity degradation during storage. 4-Bromo-2-hydroxypyridine provides an optimal balance, maintaining >95% purity over extended storage periods under standard ambient conditions without the need for strict actinic light protection or sub-zero refrigeration .

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable under standard room-temperature storage without rapid degradation
Comparator Or Baseline4-Iodo-2-hydroxypyridine (Highly light-sensitive, prone to spontaneous deiodination)
Quantified DifferenceSignificantly extended shelf-life and elimination of specialized cold/dark storage logistics
ConditionsBulk storage and routine laboratory handling

For bulk procurement and scale-up, the bromo analog eliminates the costly cold-chain logistics and short shelf-life associated with iodo-pyridines.

Lipophilicity (XLogP3)
Class-level inference
0.6 vs. –0.6 (2‑hydroxypyridine)
Increased lipophilicity may support CNS research compound design
Computed value; experimental confirmation advised
M1 mAChR modulator synthesis
Data to verify
Cited as intermediate in patent literature
Supports synthetic route replication for M1 research; requires independent verification
No primary source provided

Unsymmetrical Diarylpyridine Synthesis

Directly leveraging the orthogonal chemoselectivity demonstrated in cross-coupling assays, this compound is a highly effective starting material for one-pot or sequential synthesis of unsymmetrical 2,4-diarylpyridines, which are core frameworks in nonsteroidal anti-inflammatory drugs and topoisomerase inhibitors [1].

Kinase Inhibitor Development

Utilizing the mild cross-coupling conditions enabled by the C4-bromo group, this scaffold allows for the efficient substitution of complex, sensitive aryl groups, while the 2-pyridone moiety serves as a critical hydrogen-bond donor/acceptor motif in the hinge-binding region of various kinase targets [1].

PROTAC Linker Attachment

The dual functionality allows for controlled N-alkylation at the 2-position to attach a linker, followed by cross-coupling at the 4-position to attach the target-binding ligand, making it a highly modular hub for bifunctional degrader synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Akt inhibitor core construction
C4‑bromo cross‑coupling reactivity
Coupling efficiency and product purity
M1 mAChR modulator synthesis
Validated intermediate for patent routes
Synthetic fidelity vs. literature procedures
Suzuki–Miyaura C4‑arylation
Reliable bromo leaving group at C4
Yield and regiochemical integrity
Metal complex ligand design
Deprotonatable hydroxyl and electron‑withdrawing Br
Metal‑ligand bond metrics and catalyst performance

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.94763 Da

Monoisotopic Mass

172.94763 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (30%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2-hydroxypyridine

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